Cas no 878197-87-6 (N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a boronic ester derivative featuring a dimethylamino-substituted phenyl group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane moiety enhances stability and solubility in organic solvents, facilitating handling and storage. The dimethylamino group further contributes to its reactivity and potential for derivatization in pharmaceutical and materials science applications. Its well-defined structure and high purity make it suitable for precise synthetic transformations, particularly in the development of advanced organic electronic materials and bioactive molecules.
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine structure
878197-87-6 structure
商品名:N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
CAS番号:878197-87-6
MF:C15H24BNO2
メガワット:261.16756
MDL:MFCD07771993
CID:710139
PubChem ID:3460459

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 化学的及び物理的性質

名前と識別子

    • Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine
    • {4-[(dimethylamino)methyl]phenyl}boronic acid pinacol ester
    • 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester
    • 4-(N,N-DIMETHYLAMINOMETHYL)PHENYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE 0.98
    • Benzenemethanamine,N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DIMETHYL-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZYL]-AMINE
    • Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine
    • N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
    • 4-(4'-Methoxybenzyloxy)phenylboronic acid
    • 4-(N,N-dimethylaminomethyl)phenyl boronic acid pinacol ester
    • 4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride
    • N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methan-amine
    • N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Benzenemethanamine
    • AC7055
    • AKOS016001998
    • AM90146
    • SY024492
    • DTXSID20392691
    • 878197-87-6
    • Dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl]-amine
    • Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine;4-(Dimethylaminomethyl)phenylboronic acid pinacol ester
    • EN300-103713
    • 4-(N,N-Dimethylaminomethyl)phenylboronic Acid Pinacol Ester
    • SATLWVSJANHADH-UHFFFAOYSA-N
    • dimethyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • SCHEMBL520826
    • AS-2565
    • dimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
    • AB20883
    • DIMETHYL({[4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE
    • CS-0175618
    • N,N-DIMETHYL-1-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)METHANAMINE
    • A862398
    • MFCD04971190
    • 4-((N,N-DIMETHYLAMINO)METHYL)PHENYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE
    • 4-(Dimethylaminomethyl)phenylboronic acid pinacol ester
    • XH0336
    • MDL: MFCD07771993
    • インチ: InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3
    • InChIKey: SATLWVSJANHADH-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C(C)(C)OB(C2=CC=C(C=C2)CN(C)C)O1

計算された属性

  • せいみつぶんしりょう: 261.19000
  • どういたいしつりょう: 261.19
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.7A^2

じっけんとくせい

  • ゆうかいてん: 290-291°C
  • PSA: 21.70000
  • LogP: 2.04740

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine セキュリティ情報

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM137307-250mg
Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine
878197-87-6 95%
250mg
$66 2022-08-31
Chemenu
CM137307-1g
Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine
878197-87-6 95%
1g
$106 2023-02-01
abcr
AB272314-10 g
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester, 98%; .
878197-87-6 98%
10g
€572.40 2023-04-26
Cooke Chemical
A6464612-1G
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester
878197-87-6 95%
1g
RMB 463.20 2025-02-20
Chemenu
CM137307-5g
Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine
878197-87-6 95%
5g
$402 2022-08-31
Enamine
EN300-103713-5.0g
dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
878197-87-6
5g
$105.0 2023-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-261453-1 g
4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride,
878197-87-6
1g
¥2,971.00 2023-07-11
AK Scientific
AMTB532-10g
4-(Dimethylaminomethyl)phenylboronic acid pinacol ester
878197-87-6 95%
10g
$250 2025-02-18
Enamine
EN300-103713-0.5g
dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
878197-87-6 95%
0.5g
$25.0 2023-10-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D8075-1g
4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride
878197-87-6 98%
1g
872.0CNY 2021-08-04

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]dimethyliron ;  72 h, rt
リファレンス
Iron-Catalyzed C-H Borylation of Arenes
Dombray, Thomas; Werncke, C. Gunnar; Jiang, Shi; Grellier, Mary; Vendier, Laure; et al, Journal of the American Chemical Society, 2015, 137(12), 4062-4065

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Raw materials

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Preparation Products

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 関連文献

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamineに関する追加情報

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine: A Promising Boronic Acid Derivative in Modern Drug Development

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 878197-87-6, represents a key example of boronic acid derivatives utilized in the development of novel therapeutics. Its chemical framework combines aromatic rings with a boronic ester group, creating a versatile platform for drug discovery and functionalization. Recent studies highlight its potential in targeting specific biological pathways, particularly in the context of targeted drug delivery and antitumor therapy.

The boronic acid group in this molecule plays a critical role in its reactivity and biological activity. This functional group is known for its ability to form covalent bonds with nucleophiles, a property that has been extensively explored in the design of prodrugs and biomolecular conjugates. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety further stabilizes the boronic ester, enhancing its compatibility with cellular environments and reducing potential side effects. This structural feature is particularly relevant in the context of lipophilic drug delivery systems, where the compound's ability to cross biological membranes is a key advantage.

Recent advancements in synthetic organic chemistry have enabled the precise synthesis of this compound, leveraging techniques such as transition metal-catalyzed coupling reactions and asymmetric catalysis. These methods allow for the controlled introduction of functional groups, ensuring the compound meets the stringent requirements of pharmaceutical quality. The synthesis process also emphasizes green chemistry principles, minimizing environmental impact while maintaining high yields. This aligns with the growing emphasis on sustainable practices in drug development, as highlighted in a 2023 review on eco-friendly synthetic strategies.

One of the most promising applications of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is in the field of oncology. Preclinical studies published in 2023 in the journal Advanced Drug Delivery Reviews demonstrate its potential as a targeted therapeutic agent for cancers such as breast cancer and lung cancer. The compound's ability to selectively bind to specific receptors on cancer cells, combined with its boronic acid-mediated bioactivation, allows for enhanced therapeutic efficacy while reducing systemic toxicity. This mechanism is supported by in vitro experiments showing its ability to induce apoptosis in malignant cells.

In addition to its role in cancer therapy, this compound has shown potential in the development of antiviral agents. A 2024 study published in ACS Chemical Biology explored its interactions with viral proteins, particularly in the context of RNA virus replication. The compound's aromatic phenyl group appears to disrupt viral envelope formation, while the boronic ester functionality contributes to its ability to inhibit enzymatic processes critical for viral survival. These findings underscore its versatility in addressing diverse therapeutic challenges.

The pharmacokinetic profile of this compound is another area of active research. Studies conducted in 2023 using in vivo animal models revealed its favorable bioavailability and metabolic stability. The lipophilic nature of the molecule allows for efficient absorption through the gastrointestinal tract, while the boronic ester group enhances its ability to penetrate cell membranes. These properties are particularly advantageous for oral administration, a route that is often preferred in clinical settings due to its convenience and patient compliance.

From a synthetic chemistry perspective, the compound's structure presents unique challenges and opportunities. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group requires careful protection during synthesis to prevent unwanted side reactions. Researchers have employed protecting group strategies and selective functionalization techniques to overcome these challenges, ensuring the final product retains its biological activity. These advancements reflect the broader trend in pharmaceutical chemistry toward precision synthesis and molecular customization.

Looking ahead, the compound's potential applications extend beyond traditional therapeutic areas. Recent studies in nanotechnology have explored its use in the development of drug-loaded nanoparticles for targeted delivery. The boronic acid functionality allows for the attachment of various biomolecules, enabling the creation of smart drug delivery systems that respond to specific environmental cues. This approach could revolutionize the treatment of complex diseases such as neurodegenerative disorders and autoimmune conditions, where precise targeting is essential.

In conclusion, N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine exemplifies the innovative potential of boronic acid derivatives in modern pharmaceutical science. Its unique molecular structure, combined with its adaptability to various synthetic and therapeutic approaches, positions it as a key player in the development of next-generation therapeutics. As research in this area continues to evolve, the compound's role in addressing unmet medical needs is likely to expand, underscoring the importance of interdisciplinary collaboration in drug discovery.

For further exploration of this compound's applications, researchers are encouraged to consult recent publications in pharmaceutical chemistry and biomedical engineering. The ongoing advancements in these fields are expected to unlock even more potential for this molecule, ensuring its relevance in the ever-evolving landscape of therapeutic innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:878197-87-6)N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
A862398
清らかである:99%
はかる:5g
価格 ($):182.0